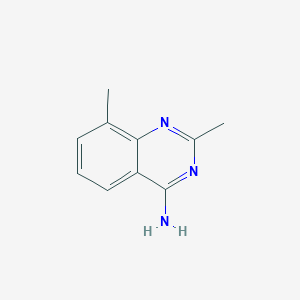

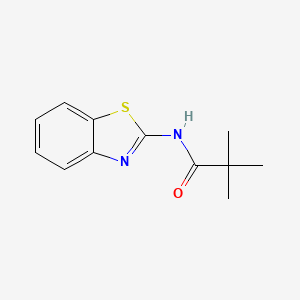

2,8-Dimethylquinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,8-Dimethylquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family . It has a CAS Number of 1690538-56-7 and a molecular weight of 173.22 . Quinazoline is an important structural motif in organic synthesis as it has been used to make a range of pharmaceuticals and bioactive molecules .

Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinazoline scaffold .Molecular Structure Analysis

The molecular structure of 2,8-Dimethylquinazolin-4-amine contains total 25 bond(s); 14 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amine(s) (aromatic), and 1 Pyrimidine(s) .Aplicaciones Científicas De Investigación

Apoptosis Induction and Anticancer Properties

One significant area of application for 2,8-Dimethylquinazolin-4-amine derivatives is in the field of cancer research. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer, has been identified as an efficacious anticancer agent with high blood-brain barrier penetration. This compound is highlighted for its potency in cell-based apoptosis induction assays and effectiveness in human MX-1 breast and other mouse xenograft cancer models, suggesting its potential as a clinical candidate for anticancer therapy (Sirisoma et al., 2009).

Spectrofluorimetric Applications

In analytical chemistry, derivatives of 2,8-Dimethylquinazolin-4-amine have been used in the development of new spectrofluorimetric methods for the determination of aliphatic amines. For instance, a new amino fluorescence probe, 2,6-dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu), demonstrates the ability to yield strong fluorescence upon reacting with primary and secondary aliphatic amines. This method provides a sensitive, simple, and rapid means for determining aliphatic amines in water samples, showcasing the chemical's utility in environmental analysis (Cao et al., 2003).

Photochemical Activation for Cell Physiology Studies

Derivatives of 2,8-Dimethylquinazolin-4-amine have been linked to photoactivatable forms suitable for studying cell physiology. These compounds demonstrate efficient release of bioactive molecules through photoactivation, enabling their use in applications like Cre recombinase activation and CRISPR-Cas9 gene editing. The fast photorelease of tertiary amines from these compounds, through one- and two-photon excitation, marks their importance in biochemical research (Asad et al., 2017).

Anticonvulsant and Antimicrobial Activities

2,8-Dimethylquinazolin-4-amine derivatives have also been explored for their anticonvulsant and antimicrobial activities. Novel derivatives synthesized from anthranilic acid showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, in addition to potent anticonvulsant activity, suggesting their potential in pharmaceutical applications (Rajasekaran et al., 2013).

Synthesis and Chemical Analysis

Finally, the synthesis of new thioxoquinazolinone derivatives and their evaluation for anticonvulsant and antimicrobial activities illustrate the versatility of 2,8-Dimethylquinazolin-4-amine in drug discovery and development. These studies highlight the compound's role in generating new chemical entities with potential therapeutic applications (Rajasekaran et al., 2013).

Safety And Hazards

Direcciones Futuras

Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Propiedades

IUPAC Name |

2,8-dimethylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-4-3-5-8-9(6)12-7(2)13-10(8)11/h3-5H,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYCUDOESGZRKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC(=N2)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dimethylquinazolin-4-amine | |

CAS RN |

1690538-56-7 |

Source

|

| Record name | 2,8-dimethylquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2555328.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2555334.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2555337.png)

![N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide](/img/structure/B2555340.png)

![5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2555341.png)

![2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2555347.png)

![N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2555349.png)